molecular formula C8H11N3O2 B13567729 Ethyl 2-(4-aminopyrimidin-2-yl)acetate

Ethyl 2-(4-aminopyrimidin-2-yl)acetate

Cat. No.: B13567729
M. Wt: 181.19 g/mol
InChI Key: ZMHDKXAZKPGKHI-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is of immense significance in chemical research. nih.gov It forms the structural basis for three of the nucleobases in the nucleic acids DNA and RNA: cytosine, thymine, and uracil. This biological ubiquity has inspired decades of research into synthetic pyrimidine derivatives. The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it a versatile platform for a wide array of chemical transformations. nih.gov Its derivatives have found applications in diverse areas, from the development of novel pharmaceuticals to the creation of advanced materials and agrochemicals. mdpi.com The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery. nih.gov

Overview of Aminopyrimidine Derivatives in Advanced Chemical Synthesis

Aminopyrimidines, a subclass of pyrimidines featuring one or more amino groups, are of particular interest in advanced chemical synthesis. The amino group can act as a directing group in electrophilic substitution reactions, a nucleophile in its own right, and a key site for further functionalization. nih.gov This versatility has led to the development of a vast library of aminopyrimidine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.orgmdpi.com In synthetic chemistry, aminopyrimidines serve as crucial building blocks for the construction of more complex heterocyclic systems and as ligands in coordination chemistry. nih.gov The presence of the amino group also allows for the formation of hydrogen bonds, which can be critical for molecular recognition and binding to biological targets. nih.gov

Historical Development and Current Research Trajectories for Related Chemical Entities

The exploration of pyrimidine chemistry dates back to the 19th century, with the initial isolation and structural elucidation of the core ring system. The subsequent discovery of pyrimidine bases in nucleic acids in the early 20th century ignited a surge of research that has continued to this day. Early work focused on the synthesis and reactions of simple pyrimidine derivatives. Over time, the focus has shifted towards the development of more complex and highly functionalized pyrimidine-containing molecules with specific biological targets.

Current research trajectories for related chemical entities are heavily influenced by the needs of the pharmaceutical and agrochemical industries. There is a significant emphasis on the design and synthesis of pyrimidine derivatives as inhibitors of specific enzymes, such as kinases and proteases, which are often implicated in disease pathways. mdpi.com Furthermore, the development of novel synthetic methodologies that allow for the efficient and stereoselective synthesis of pyrimidine derivatives is an active area of research. The exploration of pyrimidine-based materials with interesting photophysical or electronic properties is also a growing field.

Scope and Objectives of Academic Inquiry for Ethyl 2-(4-aminopyrimidin-2-yl)acetate

While extensive research exists for the broader class of aminopyrimidines, academic inquiry specifically focused on this compound is more nascent. The primary objectives for the academic study of this compound would be to:

Develop efficient and scalable synthetic routes: Establishing a reliable method for the synthesis of this compound is the first crucial step for any further investigation.

Thoroughly characterize its physicochemical properties: A comprehensive understanding of its structural, electronic, and spectroscopic properties is essential.

Explore its reactivity: Investigating how the ester and amino functionalities on the pyrimidine ring influence its reactivity will open up avenues for the synthesis of new derivatives.

Investigate its potential as a scaffold in medicinal chemistry: Based on the known biological activities of related aminopyrimidines, it is a prime candidate for screening against various biological targets. nih.govlktlabs.com

Evaluate its utility as a building block in organic synthesis: Its bifunctional nature (amino and ester groups) makes it a potentially valuable intermediate for the construction of more complex molecules.

The following table provides a summary of the key physicochemical properties for this compound, based on available data.

PropertyValue
CAS Number 364608-03-7
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(4-aminopyrimidin-2-yl)acetate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11)

InChI Key

ZMHDKXAZKPGKHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=N1)N

Origin of Product

United States

Synthetic Methodologies and Pathways for Ethyl 2 4 Aminopyrimidin 2 Yl Acetate and Its Analogs

Established Synthetic Routes to the Pyrimidine (B1678525) Core Structure

The formation of the fundamental pyrimidine ring is a critical first step in the synthesis of many of its derivatives, including ethyl 2-(4-aminopyrimidin-2-yl)acetate. Several classical and modern synthetic methods are employed for this purpose.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. One of the most well-known examples is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). This multicomponent reaction provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

While not directly yielding the target molecule, these cyclocondensation strategies provide a versatile platform for accessing a wide array of substituted pyrimidines that can serve as precursors. For instance, the use of substituted amidines or guanidines allows for the direct incorporation of substituents at the 2-position of the pyrimidine ring.

Nucleophilic Substitution Strategies on Pyrimidine Halides

Nucleophilic aromatic substitution (SNAr) on pyrimidine halides is a widely utilized and effective method for the functionalization of the pyrimidine core. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions when substituted with good leaving groups like halogens.

The reactivity of dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), is of particular importance. Generally, nucleophilic substitution occurs preferentially at the C4 position over the C2 position. This regioselectivity is influenced by the electronic properties of the pyrimidine ring and the nature of the substituents. However, the presence of certain activating or directing groups on the ring can alter this selectivity. For instance, electron-donating groups at the C6 position can favor nucleophilic attack at the C2 position. The careful selection of reaction conditions and nucleophiles is crucial for achieving the desired regioselective substitution. This strategy is pivotal for introducing the amino group at the C4 position.

Reactions Involving Ethyl Acetoacetate (B1235776) Derivatives as Precursors

Ethyl acetoacetate and its derivatives are versatile building blocks in the synthesis of pyrimidines. As mentioned in the context of the Biginelli reaction, the β-ketoester functionality of ethyl acetoacetate is ideal for cyclocondensation with urea or amidine-containing compounds to form the pyrimidine ring.

Furthermore, thiophene-substituted chalcones can be cyclized with guanidine to produce 4,6-disubstituted 2-aminopyrimidines. These can then be further reacted with ethyl acetoacetate to construct fused pyrimidopyrimidine systems ias.ac.in. This highlights the utility of ethyl acetoacetate not only in the initial ring formation but also in subsequent elaborations of the pyrimidine core.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a more focused approach that combines the principles of pyrimidine core synthesis with precise functional group manipulations. A plausible and documented strategy involves the use of halogenated pyrimidine intermediates.

Precursor Synthesis and Intermediate Transformations

A key strategy for the synthesis of the target compound involves starting with a dihalogenated pyrimidine, typically 2,4-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a stepwise introduction of the required functional groups.

One potential pathway begins with the nucleophilic substitution of one of the chlorine atoms. As the C4 position is generally more reactive towards nucleophiles, it can be selectively targeted. However, to achieve the desired substitution pattern, a multi-step approach is often necessary.

A documented synthesis of a closely related compound, ethyl 2-(4-formamidopyrimidin-2-yl)acetate, provides a strong indication of a viable route. This synthesis commences with ethyl 2-(6-chloro-4-formamidopyrimidin-2-yl)acetate. In this precursor, the amino group at the C4 position is protected as a formamide. The synthesis proceeds with the removal of the chlorine atom at the C6 position via catalytic hydrogenation using palladium on carbon. The final step would then involve the deprotection of the formamide to yield the free amino group.

This suggests that a precursor such as ethyl 2-(4-amino-6-chloropyrimidin-2-yl)acetate or its protected form is a key intermediate. The synthesis of this intermediate would likely involve the initial reaction of a tetrachloropyrimidine or a suitable dichloropyrimidine derivative to introduce the ethyl acetate (B1210297) moiety at the C2 position, followed by selective amination at the C4 position and subsequent dehalogenation at the C6 position.

The introduction of the ethyl acetate group at the C2 position can be achieved through various methods. One approach involves the reaction of a 2-chloropyrimidine derivative with the enolate of ethyl acetate. Alternatively, a 2-(chloromethyl)pyrimidine derivative can be reacted with a cyanide source, followed by hydrolysis and esterification to yield the desired acetate side chain.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions at each step. Key parameters that require careful consideration include the choice of solvent, reaction temperature, catalyst, and the nature of the protecting groups.

For nucleophilic substitution reactions on pyrimidine halides, the choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. The temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products.

In the case of catalytic hydrogenation for dehalogenation, the choice of catalyst (e.g., palladium on carbon, Raney nickel) and the hydrogen pressure are important variables. The reaction must be carefully monitored to ensure complete removal of the halogen without affecting other functional groups in the molecule.

The following table summarizes the key reaction steps and the typical conditions that would require optimization for the synthesis of this compound:

StepReactionKey Parameters for OptimizationPotential Yields
1Introduction of acetate moiety at C2Base, Solvent, TemperatureModerate to Good
2Selective amination at C4Nucleophile, Solvent, Temperature, CatalystGood to Excellent
3Dehalogenation (if applicable)Catalyst, Hydrogen Pressure, SolventHigh
4Deprotection (if applicable)Acid/Base, TemperatureHigh

Green Chemistry Principles in Synthetic Approaches

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and lengthy reaction times. In contrast, green chemistry methodologies offer safer, more sustainable alternatives that improve yields and simplify workup procedures. rasayanjournal.co.in

Key green chemistry techniques applicable to the synthesis of this compound and its analogs include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. nih.govresearchgate.net This technique generates rapid and intense heating of polar substances, often leading to higher product yields and purity. nih.gov For instance, the Biginelli three-component cyclocondensation reaction to form oxo- and thioxopyrimidines can be efficiently carried out under microwave irradiation, achieving yields of 65–90%. tandfonline.com This approach minimizes the use of harmful solvents and reduces the generation of byproducts. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent is a core principle of green chemistry. One-pot, solvent-free syntheses of various 2-aminopyrimidine (B69317) derivatives have been successfully developed. oup.comvnu.edu.vn For example, 2-amino-4,6-dichloropyrimidine can react with various amines in the presence of triethylamine (B128534) under solvent-free conditions to produce a range of 2-aminopyrimidine derivatives in high yields. mdpi.comnih.gov These methods not only eliminate the environmental burden of solvents but also simplify the purification process.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. This approach is highly efficient and atom-economical. rasayanjournal.co.in One-pot, three-component reactions are commonly used for synthesizing pyrimidine derivatives, often under microwave or solvent-free conditions, providing a rapid and clean route to diverse molecular scaffolds. vnu.edu.vnmdpi.com

Ultrasonic Synthesis: Ultrasound irradiation is another energy-efficient method that can promote chemical reactions. It has been used in the synthesis of pyrimidines and their fused derivatives, often leading to shorter reaction times and improved yields. nih.gov

Use of Greener Catalysts and Solvents: The development and use of recoverable and reusable catalysts, such as magnetic nanocatalysts, align with green chemistry principles. tandfonline.com Additionally, the use of environmentally benign solvents is encouraged.

These green methodologies offer significant advantages over traditional synthetic routes, making the production of this compound and related compounds more sustainable and economically viable.

Derivatization and Structural Modification Strategies

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications are crucial for exploring the structure-activity relationships (SAR) and developing compounds with optimized biological activities.

Functionalization of the Pyrimidine Ring System

The pyrimidine ring is a versatile scaffold for functionalization. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes positions 2, 4, and 6 susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups.

Key functionalization strategies include:

Substitution at the C4 and C6 Positions: Starting from precursors like 2-amino-4,6-dichloropyrimidine, the chlorine atoms can be selectively displaced by various nucleophiles, such as primary and secondary amines, to introduce diverse substituents. mdpi.comnih.gov

C2-Amination: Direct C-H functionalization methods are being developed for the selective amination of pyrimidines at the C2 position, providing a direct route to 2-aminopyrimidine derivatives. acs.org

Amide Group Activation: The amide function in pyrimidine nucleosides can be activated to facilitate reactions with nucleophiles like alcohols, leading to modifications at the C4 position. nih.gov

Below is a table summarizing some functionalization reactions on the pyrimidine ring.

Reaction TypeReagents and ConditionsOutcome
Nucleophilic Substitution2-amino-4,6-dichloropyrimidine, various amines, triethylamine, solvent-free, 80–90 °CSynthesis of diverse 2,4,6-trisubstituted pyrimidines
C-H AminationPyrimidine, specific aminating reagentsDirect introduction of an amino group at the C2 position
Amide ActivationPyrimidine nucleoside, BOP reagent, nucleophile (e.g., morpholine)Functionalization at the C4 position

Modifications at the Ester Moiety

The ethyl acetate side chain provides another handle for structural modification. The ester group can undergo several common transformations to introduce new functionalities.

Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid. This transformation introduces a carboxylic acid group that can be used for further derivatization, such as amide bond formation.

Amidation: The ester can be converted directly to an amide by reacting with an amine, often under heating or with the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with various amines using standard peptide coupling reagents to form a diverse range of amides.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds can react with the ester to form tertiary alcohols.

These modifications allow for the introduction of a wide range of functional groups at the side chain, which can significantly influence the compound's physicochemical properties and biological activity.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry for optimizing lead compounds. By systematically introducing different substituents at various positions of the this compound scaffold, researchers can determine which chemical features are essential for biological activity. nih.gov

Key areas for modification in SAR studies include:

The Amino Group at C4: The N-H bonds of the amino group can be substituted with various alkyl or aryl groups. The nature of these substituents (e.g., size, electronics, hydrogen bonding capacity) can be systematically varied.

The Pyrimidine Core: Substituents can be introduced at other available positions on the pyrimidine ring to probe the effects of sterics and electronics on activity.

The Ester Moiety: As described in the previous section, the ester can be converted into a library of amides, acids, or alcohols to explore the impact of this region on biological interactions. nih.gov

For example, in a study of pyrimidine-4-carboxamides, systematic variation of substituents at three different positions led to the identification of a potent and selective inhibitor of a key enzyme. acs.org The findings from such studies are crucial for designing more potent and selective drug candidates. nih.govnih.gov

The table below illustrates a hypothetical SAR study based on common modifications.

CompoundR1 (at C4-amino)R2 (at Ester Moiety)Biological Activity (Hypothetical)
Parent -H-OCH2CH3Baseline
Analog 1 -CH3-OCH2CH3Increased
Analog 2 -Phenyl-OCH2CH3Decreased
Analog 3 -H-OHModified
Analog 4 -H-NH-CyclopropylSignificantly Increased

Synthesis of Fused Pyrimidine Systems and Heterocyclic Hybrids

This compound can serve as a valuable building block for the synthesis of more complex fused heterocyclic systems. The presence of the amino group and the active methylene (B1212753) group in the acetate side chain allows for cyclization reactions to form bicyclic and polycyclic structures.

Examples of fused systems that can be synthesized from aminopyrimidine precursors include:

Pyrimido[1,2-a]pyrimidines: These can be synthesized through the condensation of 2-aminopyrimidines with aromatic aldehydes and active methylene reagents, often facilitated by microwave irradiation. rsc.orgmdpi.org

Triazolopyrimidines: These fused systems can be prepared via multicomponent reactions involving 3-amino-1,2,4-triazole, an aldehyde, and an active methylene compound. japsonline.com The amino group of an aminopyrimidine can also react with reagents to form a fused triazole ring. researchgate.netnih.gov

Pyrido[2,3-d]pyrimidines: These can be synthesized from o-aminopyrimidine aldehydes or ketones. researchgate.net

Other Fused Systems: Depending on the reaction partners, a variety of other fused systems like pyrazolopyrimidines, thiazolopyrimidines, and quinazolines can be constructed. researchgate.netsciencescholar.us

The synthesis of these fused systems significantly expands the chemical space and allows for the exploration of novel biological activities. For instance, various fused pyrimidine derivatives have been investigated as inhibitors of nitric oxide synthases and as anticancer agents. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of Ethyl 2-(4-aminopyrimidin-2-yl)acetate provides specific information about the chemical environment, number, and connectivity of the hydrogen atoms (protons) in the molecule. The spectrum is characterized by distinct signals for the ethyl group protons, the methylene (B1212753) bridge protons, the aromatic protons on the pyrimidine (B1678525) ring, and the protons of the primary amine.

The protons of the ethyl ester group appear as a characteristic triplet and quartet pattern. The methyl (CH₃) protons are expected to resonate as a triplet around δ 1.25 ppm due to coupling with the adjacent methylene (CH₂) protons. These methylene protons, in turn, appear as a quartet around δ 4.18 ppm, influenced by the neighboring methyl protons and the deshielding effect of the adjacent oxygen atom.

The methylene protons (CH₂) situated between the pyrimidine ring and the carbonyl group are chemically unique and are expected to produce a singlet at approximately δ 3.70 ppm. The protons on the pyrimidine ring, H-5 and H-6, appear as doublets due to mutual coupling. H-5 is typically observed further downfield around δ 8.05 ppm, while H-6 appears at approximately δ 6.55 ppm. The amino (NH₂) protons generally appear as a broad singlet around δ 5.80 ppm, though its chemical shift can be variable and influenced by solvent and concentration. Studies on similar 4-aminopyrimidine (B60600) structures have noted that primary amines at this position can exhibit line broadening effects at room temperature due to the presence of rotamers. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
~8.05Doublet (d)~5.21HH-6 (Pyrimidine)
~6.55Doublet (d)~5.21HH-5 (Pyrimidine)
~5.80Broad Singlet (br s)-2H-NH₂
~4.18Quartet (q)~7.12H-O-CH₂-CH₃
~3.70Singlet (s)-2HPyrimidine-CH₂-
~1.25Triplet (t)~7.13H-O-CH₂-CH₃

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the analysis.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield at approximately δ 170.0 ppm. The carbons of the pyrimidine ring appear in the aromatic region. C-2 and C-4, being directly attached to electronegative nitrogen atoms, are found at δ 165.5 ppm and δ 164.0 ppm, respectively. The C-6 carbon resonates around δ 152.0 ppm, while the C-5 carbon is the most shielded of the ring carbons, appearing at approximately δ 108.0 ppm.

The carbon of the ester's methylene group (-O-CH₂) is found around δ 61.5 ppm. The methylene bridge carbon (Pyrimidine-CH₂) resonates at approximately δ 45.0 ppm, and the terminal methyl carbon (-CH₃) of the ethyl group appears furthest upfield at about δ 14.2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Carbon Assignment
~170.0C=O (Ester)
~165.5C-2 (Pyrimidine)
~164.0C-4 (Pyrimidine)
~152.0C-6 (Pyrimidine)
~108.0C-5 (Pyrimidine)
~61.5-O-CH₂-CH₃
~45.0Pyrimidine-CH₂-
~14.2-O-CH₂-CH₃

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the triplet at δ 1.25 ppm (-CH₃) and the quartet at δ 4.18 ppm (-O-CH₂-), confirming the ethyl fragment. A second key correlation would be observed between the pyrimidine ring protons, H-5 (δ 6.55 ppm) and H-6 (δ 8.05 ppm).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). This would confirm assignments such as: H-6 to C-6, H-5 to C-5, the ester -O-CH₂- protons to the -O-CH₂- carbon, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range (typically two- and three-bond) correlations between protons and carbons, allowing the connection of different molecular fragments. Key expected HMBC correlations would include:

A correlation from the methylene bridge protons (δ 3.70 ppm) to the pyrimidine carbon C-2 (δ 165.5 ppm) and the ester carbonyl carbon (δ 170.0 ppm), unequivocally linking the side chain to the ring at the correct position.

Correlations from the ester methylene protons (δ 4.18 ppm) to the carbonyl carbon (δ 170.0 ppm) and the methyl carbon (δ 14.2 ppm).

Correlations from the pyrimidine proton H-5 (δ 6.55 ppm) to ring carbons C-4 and C-6, confirming its position.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and formula, and providing structural clues based on its fragmentation patterns. libretexts.org

HRMS provides a highly accurate mass measurement of the parent ion, which is critical for determining the elemental composition of a molecule. chemrxiv.org For this compound, the molecular formula is C₈H₁₁N₃O₂. nih.govnih.gov The calculated monoisotopic mass for the neutral molecule is 181.0851 Da. When analyzed by HRMS, typically using electrospray ionization (ESI) in positive mode, the compound is observed as the protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₈H₁₁N₃O₂181.085127
[M+H]⁺C₈H₁₂N₃O₂⁺182.092952

Tandem mass spectrometry (MS/MS) involves selecting the parent molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule. youtube.com For this compound, several key fragmentation pathways can be predicted.

The primary fragmentation would likely involve the ester functional group. Common cleavages include the loss of an ethoxy radical (•OCH₂CH₃, -45 Da) to yield an acylium ion at m/z 137, or the loss of a neutral ethanol (B145695) molecule (CH₃CH₂OH, -46 Da) via rearrangement to give an ion at m/z 136. Another significant fragmentation would be the cleavage of the bond between the methylene bridge and the pyrimidine ring, leading to the formation of a stable 4-aminopyrimidin-2-ylmethyl cation or related fragments.

Table 4: Predicted Key Fragment Ions in MS/MS Spectrum of this compound ([M+H]⁺ = m/z 182.1)

m/z (Predicted)Proposed Neutral LossFormula of Fragment Ion
137.1•OCH₂CH₃C₆H₆N₃O⁺
136.1CH₃CH₂OHC₆H₅N₃O⁺
110.1CH₂COOC₂H₅C₄H₆N₃⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its constituent functional groups: the aminopyrimidine ring and the ethyl acetate (B1210297) moiety.

The primary amino (-NH₂) group on the pyrimidine ring is expected to exhibit characteristic symmetric and asymmetric stretching vibrations. For aminopyrimidine compounds, these N-H stretching bands typically appear in the region of 3456-3182 cm⁻¹. ijirset.com Additionally, an N-H in-plane bending (scissoring) vibration is anticipated around 1648 cm⁻¹. ijirset.com

The ethyl acetate group possesses a strong, characteristic carbonyl (C=O) bond. For aliphatic esters, this C=O stretching vibration produces a very intense peak in the range of 1750-1735 cm⁻¹. vscht.czorgchemboulder.com Furthermore, the ester is characterized by two distinct C-O stretching vibrations, which typically result in strong bands within the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Specifically, the C-O stretch adjacent to the carbonyl group is often observed between 1250 and 1230 cm⁻¹. docbrown.info

The aromatic-like pyrimidine ring will show C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetate methylene groups will appear just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹). ijirset.comdocbrown.info

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch~3450 - 3180
Amino (-NH₂)N-H Bend~1650
Ester (C=O)C=O Stretch~1750 - 1735
Ester (C-O)C-O Stretch~1300 - 1000
Pyrimidine RingC=N, C=C Stretch~1650 - 1450
Aliphatic C-HC-H Stretch~2975 - 2850

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible literature. Such a study would involve growing a suitable single crystal of the compound and analyzing how it diffracts a beam of X-rays. The resulting diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the positions of each atom.

This analysis would yield the precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which define the crystal system. Studies on other aminopyrimidine derivatives have shown they can crystallize in various systems, such as monoclinic or trigonal, depending on the substituents and crystallization conditions. nih.govmdpi.com

In the absence of an experimental crystal structure, the likely intermolecular interactions that stabilize the crystal lattice of this compound can be inferred. The molecule possesses potent hydrogen bond donors (the -NH₂ group) and multiple hydrogen bond acceptors (the pyrimidine ring nitrogens and the ester's carbonyl and ether oxygens).

It is highly probable that the crystal packing is dominated by a network of intermolecular hydrogen bonds. The amino group can form strong N-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules, a common and robust interaction in aminopyridine and aminopyrimidine structures. nih.govepa.gov This often leads to the formation of dimeric motifs, described by the graph set notation R²₂(8), or extended chains. nih.govmdpi.com Additionally, N-H···O hydrogen bonds between the amino group and the ester's carbonyl oxygen are also highly likely, contributing to a stable, three-dimensional supramolecular architecture. iucr.orgacs.org The interplay between these different hydrogen bonding possibilities would determine the final crystal packing arrangement.

Potential InteractionDonor GroupAcceptor GroupSignificance
N-H···NAmino (-NH₂)Pyrimidine Ring NitrogenStrong; likely to form dimers or chains.
N-H···OAmino (-NH₂)Ester Carbonyl (C=O)Strong; contributes to network stability.
C-H···O/NAliphatic/Aromatic C-HEster Oxygen / Ring NitrogenWeak; provides additional stabilization.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of chemical compounds. For a moderately polar molecule like this compound, reversed-phase liquid chromatography is the most common and effective approach.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of pharmaceutical intermediates and active compounds. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is typically employed. researchgate.netnih.gov

A standard RP-HPLC method for this compound would likely utilize a C18 or C8 stationary phase. The mobile phase would consist of a mixture of an aqueous component (water with a pH modifier) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with different polarities. Detection is commonly performed using a UV detector, as the pyrimidine ring is chromophoric.

ParameterTypical Condition
Stationary PhaseOctadecylsilyl (C18) silica (B1680970) gel
Mobile Phase AWater + 0.1% Formic Acid or Acetic Acid
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate0.5 - 1.5 mL/min
DetectionUV (e.g., at 254 nm)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. austinpublishinggroup.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures. uj.edu.pl

The principles of separation in UPLC are the same as in HPLC. Therefore, a method developed for HPLC can often be transferred to a UPLC system. uj.edu.plresearchgate.net For this compound, a UPLC method would use a sub-2 µm C18 column and similar mobile phases as the HPLC method, but with a much faster gradient and higher flow rate. The primary benefits would be a reduction in analysis time from several minutes to potentially under a minute, and decreased solvent consumption, making it a more cost-effective and environmentally friendly technique for high-throughput purity analysis. austinpublishinggroup.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. The applicability of GC is contingent on the volatility and thermal stability of the analyte. For this compound, its volatility is influenced by its molecular weight and the presence of polar functional groups, namely the amino group and the ester moiety, which can participate in intermolecular hydrogen bonding, thus raising its boiling point.

While GC is less suitable for non-volatile compounds, the analysis of this compound may be feasible under specific conditions, potentially involving high temperatures or derivatization to increase volatility. However, a review of available scientific literature did not yield specific experimental data, such as retention times or detailed analytical methods, for the direct GC analysis of this compound.

For method development, a starting point would involve selecting a column and setting up thermal and gas flow parameters appropriate for a moderately polar, medium molecular weight compound. The table below outlines typical, illustrative parameters that could serve as a basis for developing a specific GC method.

ParameterTypical ConditionPurpose
Column TypeDB-5ms (or similar mid-polarity column)Separation based on boiling point and polarity.
Injector Temperature250 °CEnsures rapid volatilization of the sample.
Oven ProgramInitial temp 100°C, ramp at 10°C/min to 280°CAllows for separation of compounds with different boiling points.
Carrier GasHelium or NitrogenActs as the mobile phase to carry the analyte through the column.
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides general quantitation; MS provides structural information.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for separating mixtures, identifying compounds, and monitoring the progress of a chemical reaction. It operates on the principle of differential partitioning of a compound between a solid stationary phase (commonly silica gel) and a liquid mobile phase. The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase.

For a polar compound like this compound, TLC on silica gel plates is a highly suitable analytical method. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system's polarity must be optimized; if the solvent is too polar, all components will move to the top of the plate (Rf value near 1), and if it's not polar enough, components will remain at the baseline (Rf value near 0).

The table below presents common mobile phase systems used in TLC, ordered by increasing polarity, which could be systematically tested to determine the optimal conditions for this compound.

Mobile Phase System (v/v)Relative PolarityTypical Application
100% Hexane (B92381)Very LowSeparation of non-polar compounds (e.g., hydrocarbons).
10% Ethyl Acetate in HexaneLowSeparation of slightly polar compounds.
30% Ethyl Acetate in HexaneModerateA common starting point for many organic compounds.
50% Ethyl Acetate in HexaneModerately HighSeparation of moderately polar compounds.
100% Ethyl AcetateHighSeparation of polar compounds.
5% Methanol in DichloromethaneVery HighSeparation of very polar compounds.

Visualization of the spots on the TLC plate can be achieved using a UV lamp (typically at 254 nm), as the pyrimidine ring is UV-active.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of Ethyl 2-(4-aminopyrimidin-2-yl)acetate. Conformational analysis would also be performed to explore different spatial arrangements of the flexible ethyl acetate (B1210297) side chain and the amino group, identifying the global minimum energy conformer as well as other low-energy structures. Such studies are crucial as the molecule's conformation dictates its physical properties and biological activity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, analysis of the HOMO would indicate regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO would highlight regions susceptible to accepting electrons (electrophilic sites). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would provide a theoretical spectrum. Comparing these calculated shifts with experimentally obtained spectra is a powerful method for structural confirmation and assignment of signals.

Reaction Mechanism Studies through Transition State Analysis

Should this compound be involved in a chemical reaction, DFT could be employed to elucidate the reaction mechanism. This involves identifying the structures of transition states—the highest energy points along the reaction pathway. By calculating the energy barriers associated with these transition states, researchers can predict the feasibility and kinetics of a proposed reaction, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can model its behavior over time. An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic nature. This technique allows for thorough conformational sampling, showing how the molecule flexes, rotates, and interacts with its environment. Such simulations are vital for understanding how the molecule might behave in a biological system, for instance, when approaching a protein binding site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. A docking study would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the strength of the interaction. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent analogs.

Scientific Data Unvailable for this compound

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . Consequently, a detailed article focusing solely on its computational and theoretical investigations, as requested, cannot be accurately generated at this time.

While broader research exists on the aminopyrimidine scaffold and various pyrimidine (B1678525) derivatives in the context of drug discovery and computational analysis, applying these general findings to the specific, uncharacterized compound "this compound" would be scientifically unsound and speculative. Adhering to the principles of scientific accuracy and avoiding the generation of unsubstantiated information, it is not feasible to construct an article that meets the user's explicit and sole focus on this particular molecule.

Similarly, while general methodologies for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are well-documented, the application and results of these computational models are specific to the compound being studied. In the absence of any research applying these models to "this compound," a discussion of its ADMET profile would be entirely theoretical and not based on empirical or simulated data for this specific molecule.

Therefore, due to the absence of dedicated research on "this compound," the creation of a scientifically rigorous article that strictly adheres to the requested outline is not possible.

In Silico ADMET Profiling Methodologies (excluding specific results)

Computational Models for Excretion Prediction

In silico excretion prediction is typically achieved through models that consider various physicochemical and structural properties of the molecule. longdom.org These models can be broadly categorized into two types:

Physiologically Based Pharmacokinetic (PBPK) Models: These are complex, multi-compartment models that simulate the movement and disposition of a compound throughout the body. longdom.org For this compound, a PBPK model would incorporate data on blood flow to eliminating organs like the kidneys and liver, as well as predicted interactions with metabolic enzymes and transporters. The model would use parameters such as the compound's lipophilicity, pKa, and molecular weight to predict processes like renal clearance (glomerular filtration and tubular secretion) and biliary clearance.

QSAR and Machine Learning Models: These models establish statistical relationships between a compound's molecular descriptors and its experimentally determined excretion rates. While specific models for this compound are not publicly available, a typical approach would involve a large dataset of diverse compounds with known excretion data. nih.gov Machine learning algorithms, such as support vector machines or neural networks, are trained on this data to recognize patterns and predict the excretion properties of new compounds. longdom.org Key inputs for such models would include descriptors related to solubility, charge, size, and hydrogen bonding capacity.

For pyrimidine derivatives, computational ADME studies often focus on predicting renal and hepatic clearance, which are the primary pathways of excretion. nih.govmdpi.com These predictions help in the early stages of drug discovery to flag compounds that might be cleared too quickly or too slowly.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oup.com This approach is invaluable for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that drive a specific biological effect. basicmedicalkey.com Although no specific QSAR models for this compound have been detailed in the public domain, the following sections describe the standard workflow for developing such a model, as would be applied to this compound and its analogs.

The foundation of any QSAR model is the numerical representation of the molecular structure through molecular descriptors. oup.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For this compound, hundreds or even thousands of descriptors can be calculated using specialized software.

Descriptor Calculation: The descriptors are typically categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Randić connectivity index), counts of structural features (e.g., hydrogen bond donors/acceptors, rotatable bonds), and physicochemical properties (e.g., logP, polar surface area). nih.gov

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, and electronic properties like dipole moment and HOMO/LUMO energies. nih.gov

Interactive Data Table: Examples of Calculated Descriptors for this compound (Note: The following values are illustrative examples based on the compound's structure, calculated using standard cheminformatics software.)

Descriptor TypeDescriptor NameIllustrative ValueDescription
1DMolecular Weight181.19 g/mol The sum of the atomic weights of all atoms in the molecule.
2DlogP (Octanol-Water Partition Coefficient)0.65A measure of the molecule's lipophilicity.
2DTopological Polar Surface Area (TPSA)78.09 ŲThe sum of surfaces of polar atoms in a molecule.
2DHydrogen Bond Donors1The number of N-H or O-H bonds.
2DHydrogen Bond Acceptors4The number of nitrogen or oxygen atoms.
2DRotatable Bonds3The number of bonds that allow free rotation around them.
3DDipole Moment~3.5 DA measure of the net molecular polarity.

Feature Selection: After calculating a large number of descriptors, it is crucial to select a smaller subset of the most relevant ones. This process, known as feature selection, aims to reduce model complexity, prevent overfitting, and improve the model's interpretability and predictive power. oup.comelsevierpure.com

Common feature selection techniques include:

Stepwise Regression: This involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. oup.com

Genetic Algorithms: These are search algorithms inspired by natural selection that evolve a population of descriptor subsets to find the one that produces the best QSAR model. oup.com

Recursive Feature Elimination (RFE): This method recursively builds a model and removes the weakest feature until the desired number of features is reached. aip.org

The goal is to find a small set of non-correlated descriptors that capture the most information related to the biological activity being modeled. oup.com

Model Development: Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. The activity data is typically expressed as pIC50 (-log of the half-maximal inhibitory concentration). Various statistical and machine learning methods can be used:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS): A regression method that is well-suited for datasets where the number of descriptors is large and descriptors may be correlated.

Artificial Neural Networks (ANN): These are non-linear models inspired by the human brain that can capture complex relationships between descriptors and activity. nih.gov

Support Vector Machines (SVM): A machine learning method that can be used for both regression and classification tasks.

Model Validation: Validation is a critical step to ensure that the developed QSAR model is robust, stable, and has good predictive capability for new compounds. basicmedicalkey.com Validation is performed using several techniques:

Internal Validation: This is typically done using cross-validation. The most common method is Leave-One-Out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. taylorfrancis.com This process is repeated for every compound. The predictive ability is assessed by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power. nih.gov

External Validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance on "unseen" data). basicmedicalkey.com The model's performance is judged by the correlation coefficient (R²) between the predicted and actual activities for the test set compounds.

Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the model is not a result of chance correlation.

Interactive Data Table: Illustrative QSAR Model Validation Statistics (Note: This table presents typical statistical parameters used to validate a hypothetical QSAR model for a series of pyrimidine derivatives.)

ParameterDescriptionTypical Acceptable Value
R² (Correlation Coefficient) A measure of the goodness of fit for the training set.> 0.6
Q² (Cross-validated R²) A measure of the model's internal predictive ability.> 0.5
R²_pred (External R²) A measure of the model's predictive ability for the external test set.> 0.6
RMSE (Root Mean Square Error) The standard deviation of the prediction errors.As low as possible

By following this rigorous process of descriptor calculation, feature selection, model development, and validation, a predictive QSAR model for a series of aminopyrimidine compounds, including this compound, could be constructed to guide the design of new analogs with potentially enhanced biological activity.

Exploration of Biological Activities and Mechanistic Studies Excluding Clinical Data

Enzyme Inhibition and Modulatory Mechanisms

The 2-aminopyrimidine (B69317) scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to inhibit various enzyme systems. Its ability to form key hydrogen bonds and other interactions within enzyme active sites makes it a versatile starting point for inhibitor design.

Kinase Inhibition (e.g., CDK, Aurora Kinase)

Derivatives of 2-aminopyrimidine are well-documented as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Molecular docking studies and in vitro assays have elucidated the potential of this scaffold to target a range of kinases.

For instance, computational studies have explored thiazole-based aminopyrimidines as potential inhibitors against deoxynucleoside kinases, including mitochondrial thymidine (B127349) kinase 2, deoxyguanosine kinase, and deoxycytidine kinase, which are important in cancer chemotherapy. tandfonline.com In these in silico models, certain derivatives achieved favorable docking scores, suggesting strong binding affinity. tandfonline.com Other docking studies have identified aminopyrimidine derivatives as potential inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), Epidermal Growth Factor Receptor (EGFR), and C-Jun-N-Terminal Kinase (JNK), all of which are implicated in cancer and other diseases. nih.govresearchgate.netinformahealthcare.com

Furthermore, more complex derivatives, such as 2,4-dianilinopyrimidines and pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated as inhibitors of Focal Adhesion Kinase (FAK) and multiple receptor tyrosine kinases (e.g., VEGFR2, HER2), respectively. nih.govnih.gov These studies highlight the adaptability of the aminopyrimidine core in achieving potent and sometimes selective kinase inhibition.

Kinase Family/TargetInvestigated Aminopyrimidine ScaffoldKey Findings
Deoxynucleoside Kinases Thiazole-based aminopyrimidinesIn silico studies showed strong binding affinity to mitochondrial thymidine kinase 2, deoxyguanosine kinase, and deoxycytidine kinase, with docking scores ranging from -6 to -8 Kcal/mol for lead compounds. tandfonline.com
Receptor Tyrosine Kinases 2-aminopyrimidines, Pyrrolo[2,3-d]pyrimidinesDocking studies indicated strong binding affinity of various derivatives with IGF1R and EGFR. researchgate.netinformahealthcare.com Pyrrolo[2,3-d]pyrimidine hybrids showed multi-kinase inhibitory effects against EGFR, Her2, and VEGFR2. nih.gov
JNK (c-Jun N-terminal Kinase) General amino-pyrimidine derivativesMolecular docking studies identified several derivatives with good glide scores, indicating favorable binding to the JNK3 protein, a target in Alzheimer's disease. nih.gov
FAK (Focal Adhesion Kinase) 2,4-Dianilinopyrimidine derivativesA synthesized series of compounds yielded a potent FAK inhibitor (compound 8a ) with an IC₅₀ value of 0.047 µM. nih.gov
GSK-3β (Glycogen Synthase Kinase-3β) 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-onesTransformation of a morpholine (B109124) moiety to a piperazine (B1678402) led to potent GSK-3β inhibitors. Docking studies revealed key cation-π and CH-π interactions contributing to the inhibitory activity. researchgate.net

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. researchgate.netnih.gov The development of novel inhibitors is crucial to combat rising antibiotic resistance. researchgate.net In silico studies have suggested that the 2-aminopyrimidine chemical structure, among others, exhibits potential DNA gyrase inhibitory effects. researchgate.net While many established gyrase inhibitors belong to the fluoroquinolone class, research into new scaffolds is ongoing. researchgate.net The pyrimidoindole class of inhibitors, for example, targets the GyrB/ParE subunits of the enzyme complex. nih.gov Computational screening has identified the aminopyrimidine scaffold as a promising starting point for the rational design of new non-quinolone DNA gyrase inhibitors. researchgate.net

β-Glucuronidase Inhibition

Increased activity of β-glucuronidase is associated with pathological conditions such as colon cancer and urinary tract infections, making it a significant therapeutic target. nih.govnih.gov A recent study detailed the synthesis and evaluation of a series of twenty-seven 2-aminopyrimidine derivatives as a new class of β-glucuronidase inhibitors. nih.govnih.gov

The inhibitory activity of these compounds was evaluated in vitro, with several derivatives showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). nih.gov The most potent compound identified in the series featured a piperazinyl substituent and exhibited an IC₅₀ value of 2.8 ± 0.10 µM. nih.govnih.gov This demonstrates that specific substitutions on the 2-aminopyrimidine core are crucial for potent inhibition of this enzyme. nih.gov

Compound ID (from source)R-Group Substitution on Pyrimidine (B1678525) Ringβ-Glucuronidase IC₅₀ (µM)
24 Piperazinyl2.8 ± 0.10
8 4-Butoxy aniline21.6 ± 0.80
23 4-Butyl aniline24.9 ± 1.10
22 4-Ethyl aniline35.5 ± 1.20
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16

Other Enzyme Systems

The versatility of the 2-aminopyrimidine scaffold extends to other enzyme and receptor systems.

Receptor for Advanced Glycation End Products (RAGE): In the context of Alzheimer's disease, a series of 4,6-disubstituted 2-aminopyrimidines were designed and identified as novel RAGE inhibitors. Surface plasmon resonance (SPR) analysis confirmed the direct binding of a lead compound to RAGE, thereby inhibiting the RAGE-Aβ interaction. nih.gov

Thymidylate Synthase: Some aminopyrimidine compounds are recognized as inhibitors of thymidylate synthase, an enzyme involved in nucleotide metabolism and a target for cancer therapy. tandfonline.com

Interactions with Specific Biological Targets

Protein-Ligand Binding Investigations

Understanding the specific molecular interactions between an inhibitor and its target protein is fundamental for rational drug design. Molecular docking and other computational studies have provided significant insights into how 2-aminopyrimidine derivatives bind to their respective enzyme targets.

Kinase Binding: Docking studies of various aminopyrimidine derivatives into the ATP-binding site of kinases consistently show the pyrimidine core acting as a hinge-binder. The amino group and ring nitrogens typically form crucial hydrogen bonds with backbone residues in the hinge region of the kinase. nih.govresearchgate.netresearchgate.net For example, in models of GSK-3β, the phenyl group on a piperazine substituent was found to make important cation-π and CH-π interactions with the kinase active site. researchgate.net

β-Glucuronidase Binding: In silico analysis of the potent 2-aminopyrimidine inhibitors of β-glucuronidase revealed key binding interactions. The most active compounds were observed to fit well within the enzyme's active site. nih.gov The nitrogen of a piperazine moiety on a potent inhibitor formed two hydrogen bonds with the crucial residues Glu413 and Tyr468. nih.gov Additionally, the amine functionality attached to the pyrimidine ring established hydrogen bonding with the carbonyl group of Leu361. These specific interactions are believed to be responsible for the potent inhibitory activity. nih.gov

RAGE Binding: Flexible docking studies were used to predict the binding mode of 4,6-bis(4-chlorophenyl)pyrimidine (B2456199) analogs to the V-domain of the RAGE receptor, providing a structural basis for their observed activity in inhibiting the RAGE-amyloid beta interaction. nih.gov

DNA/RNA Interaction Studies

There is no direct scientific literature available that specifically investigates the interaction of Ethyl 2-(4-aminopyrimidin-2-yl)acetate with DNA or RNA. Generally, some aminopyrimidine derivatives have been explored for their potential to bind to nucleic acids. For instance, studies on pyrimidine-fused benzo[f]chromene derivatives, which contain an aminopyrimidine moiety, have suggested that these types of molecules can bind to DNA, potentially through groove binding, leading to conformational changes in the DNA structure. benthamdirect.comresearchgate.net However, without specific studies, it is not possible to determine if this compound interacts with DNA or RNA, and if so, by what mechanism (e.g., intercalation, groove binding).

Mechanistic Insights into Cellular Effects (In Vitro Studies)

Cell Cycle Progression Modulation

Specific data on how this compound may affect cell cycle progression is not available in the current body of scientific literature. Research on other aminopyrimidine derivatives has shown varied effects on the cell cycle. For example, certain novel aminopyrimidine-2,4-diones have been shown to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com Another study on pyrrolo-pyrimidine scaffolds indicated an arrest in the G1/S phase. ekb.eg These findings in related compounds suggest that the aminopyrimidine structure can be a pharmacophore for cell cycle modulation, but the specific effects of this compound remain uninvestigated.

Apoptosis Induction Pathways

There is no published research detailing the pro-apoptotic activity of this compound or the specific pathways through which it might induce programmed cell death. Studies on other aminopyrimidine-containing molecules have demonstrated the ability to trigger apoptosis. For instance, some novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to induce apoptosis in leukemia cells by activating caspase 3, Bax, and p53, while suppressing Bcl2. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to significantly activate apoptosis. rsc.org These examples highlight the potential for aminopyrimidine derivatives to induce apoptosis, but the specific capabilities of this compound in this regard are unknown.

Antimicrobial Activity Mechanisms

Antibacterial Action Pathways

Detailed investigations into the antibacterial mechanisms of this compound have not been reported. The broader class of 2-aminopyrimidine derivatives has shown promise as antimicrobial agents, with some studies indicating activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net One study on 2-amino-4-hydroxypyrimidine-5-carboxylates suggested a potential mechanism involving the inhibition of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the MEP pathway of bacteria. nih.gov However, it is not known if this compound targets this or other bacterial pathways.

Antifungal Activity Investigations

There is a lack of specific research on the antifungal properties and mechanisms of action for this compound. While some aminopyrimidine derivatives have demonstrated antifungal activity against various fungal strains, the specific targets and pathways have not been elucidated for this compound. rjptonline.org

Antiviral Mechanisms

The antiviral mechanisms of pyrimidine derivatives, a class to which this compound belongs, are often rooted in their structural similarity to the natural nucleosides used by viruses for replication. While specific studies on this compound are not detailed in the provided context, the general mechanism for related nucleoside analogues involves interference with viral nucleic acid synthesis. nih.govmdpi.com

These compounds can be processed by viral or host cell enzymes to form triphosphate analogs. nih.gov These analogs then act as competitive inhibitors of viral DNA or RNA polymerases, competing with natural deoxyribonucleoside triphosphates. nih.gov Once incorporated into a growing viral DNA or RNA strand, they can act as chain terminators because they lack the necessary chemical group for the addition of the next nucleotide, thus halting replication. nih.govmdpi.com This inactivation of the viral polymerase is a key mechanism of antiviral action. nih.gov Some nucleoside analogues can also inhibit host enzymes involved in nucleotide synthesis, depleting the pool of natural nucleotides available for viral replication. mdpi.com

Anticancer Activity Mechanisms

Cytotoxicity Mechanisms against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.govnih.gov The efficacy of this cytotoxic activity is typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.netnih.gov The results are often expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Studies on various benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives have shown a range of cytotoxic effects. For instance, certain compounds exhibited remarkable cytotoxicity against hepatocellular carcinoma (HepG2) and moderate activity against breast carcinoma (MCF-7) cell lines. ekb.eg The cytotoxic potential varies significantly based on the specific chemical structure of the derivative. ekb.eg

Cancer Cell LineCompound TypeObserved EffectReference
HeLa (Cervical Cancer)Ethyl acetate (B1210297) fraction of Pseudocedrela kotschyiIC50 of 21.53 µg/ml nih.gov
RD (Rhabdomyosarcoma)Ethyl acetate fraction of Pseudocedrela kotschyiIC50 of 38.46 µg/ml nih.gov
HepG2 (Hepatocellular Carcinoma)Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivative (2e)Remarkable cytotoxicity (≥75% inhibition) ekb.eg
MCF-7 (Breast Cancer)Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivative (2e)Moderate activity ekb.eg
Various Colon Cancer Cell Lines2-Arylamino-4-aryl-pyrimidine derivativeAnti-proliferative activity nih.gov

Molecular Pathways Involved in Antitumor Effects

The antitumor effects of aminopyrimidine derivatives are mediated through their interaction with specific molecular pathways that are crucial for cancer cell growth and survival. One of the key mechanisms identified is the inhibition of protein kinases, which are enzymes that play a central role in cell signaling.

Specifically, 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of p21-Activated Kinase 1 (PAK1). nih.gov PAK1 is involved in regulating cell motility, survival, and proliferation, and its overexpression is linked to several cancers. By inhibiting PAK1, these compounds can effectively halt the proliferation of cancer cells. nih.gov

Furthermore, broader studies on ethyl acetate extracts containing similar chemical scaffolds have shown that they can suppress tumor growth by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov This is achieved by decreasing the expression of vascular endothelial growth factor (VEGF). nih.govnih.gov These extracts have also been shown to modulate the immune system by promoting the proliferation of T and B lymphocytes and increasing the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are essential for targeting and destroying tumor cells. nih.govnih.gov

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of this compound and related compounds are primarily linked to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of the I-kappa B kinase (IKK) complex, particularly IKK2. nih.gov IKK2 is a critical component of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

By inhibiting IKK2, aminopyrimidine derivatives prevent the activation of NF-κB. nih.gov This, in turn, downregulates the expression of numerous pro-inflammatory genes. The result is a decreased production of inflammatory mediators, including:

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key drivers of pain and inflammation. nih.gov

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a pro-inflammatory agent. nih.gov

Pro-inflammatory Cytokines: Signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which amplify the inflammatory response. nih.govmdpi.com

Studies have demonstrated that ethyl acetate can significantly decrease the mRNA expression and production of these mediators in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. For aminopyrimidine derivatives, SAR studies have provided valuable insights into the features required for potent kinase inhibition and anti-inflammatory or anticancer effects.

As PAK1 Inhibitors: For 2-arylamino-4-aryl-pyrimidines, SAR studies revealed that specific substitutions on the pyrimidine core are critical for activity. The incorporation of a bromide atom at the 5-position of the pyrimidine ring, combined with a 1,2-dimethylpiperazine (B29698) group at another position, yielded a lead compound with potent PAK1 inhibition and significant anti-proliferative activity against colon cancer cells. nih.gov This indicates that both the core structure and the nature of the side chains are key determinants of efficacy. nih.gov

As IKK2 Inhibitors: In the development of aminopyrimidines as IKK2 inhibitors, SAR studies have guided the synthesis of novel series of compounds. These studies help to identify which chemical groups and substitutions on the aminopyrimidine scaffold lead to the most effective inhibition of the IKK2 enzyme, thereby maximizing the anti-inflammatory effect. nih.gov The specific arrangement of atoms and functional groups dictates how well the molecule fits into the active site of the target enzyme. nih.gov

These SAR studies underscore the importance of specific structural modifications to the aminopyrimidine framework to enhance target-specific inhibition and, consequently, the therapeutic potential of these compounds.

Chemical Reactivity and Transformational Chemistry

Oxidation Reactions

The pyrimidine (B1678525) ring is an electron-deficient aromatic system, which generally confers stability towards oxidative conditions. Studies on the core 4-aminopyrimidine (B60600) structure have explored the consequences of one-electron oxidation. sigmaaldrich.comjournalssystem.com The oxidation primarily targets the nitrogen atoms or the amino group, but typically requires specific reagents or electrochemical conditions. The acetate (B1210297) side chain is largely inert to mild oxidizing agents. Severe oxidation would likely lead to the degradation of the entire molecule rather than a selective transformation. Therefore, oxidative reactions are not a common strategy for the functionalization of this compound unless aimed at radical-mediated pathways.

Reductions and Hydrogenation Reactions

The reduction of Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be directed at either the pyrimidine ring or the ethyl ester group, depending on the reagents and conditions employed.

Ring Hydrogenation : The complete catalytic hydrogenation of the pyrimidine ring is a challenging transformation. Aminopyrimidines and related N-heterocycles can act as catalyst poisons by strongly coordinating to the metal center. youtube.com Achieving full reduction to a piperidine (B6355638) derivative would likely require harsh conditions, such as high pressures and temperatures, along with robust catalysts like rhodium or platinum oxides, which have been used for the hydrogenation of other functionalized pyridines. rsc.org Chemoselectivity could be a significant issue under such forceful conditions.

Ester Reduction : The ethyl ester moiety can be reduced to the corresponding primary alcohol, 2-(4-aminopyrimidin-2-yl)ethanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction's high reactivity necessitates careful control to avoid potential side reactions with the pyrimidine ring. Alternatively, diisobutylaluminium hydride (DIBAL-H) could be used, particularly at low temperatures, to achieve partial reduction to the corresponding aldehyde, 2-(4-aminopyrimidin-2-yl)acetaldehyde.

Cyclization and Ring-Closing Reactions

The most significant utility of this compound in synthetic chemistry is its role as a precursor in cyclization reactions to form fused heterocyclic systems. The amino group acts as a nucleophile, while the α-carbon of the acetate can be deprotonated to form an enolate or participate in condensation reactions. This dual reactivity allows for the construction of bicyclic and polycyclic structures of significant interest in medicinal chemistry.

One of the primary applications is in the synthesis of pyrrolo[1,2-a]pyrimidines. This transformation can be achieved through intramolecular cyclization, often preceded by an intermolecular reaction. For instance, reaction with α-haloketones or other bifunctional electrophiles can lead to an initial N-alkylation at the amino group, followed by a base-mediated intramolecular condensation involving the acetate's active methylene (B1212753) group to close the five-membered pyrrole (B145914) ring. Similar strategies have been employed to construct a variety of fused pyrimidine systems. nih.govlookchem.comresearchgate.net

The table below summarizes representative cyclization reactions using aminopyrimidine precursors analogous to this compound.

Fused Ring SystemReactant(s)Key Reaction TypeReference
Pyrrolo[1,2-a]pyrimidineAminopyrimidine, Acetylenedicarboxylates, MalononitrileThree-component domino reaction lookchem.com
Imidazolin-4-oneAmines, HydrazidesIntramolecular cyclization with nucleophiles rjsvd.com
Pyrimido[4,5-d]pyrimidineAryl aldehydes, Barbituric acidMulticomponent condensation rsc.org
Pyrrolo[2,3-d]pyrimidineAuronesIodine-promoted cascade annulation nih.gov
PteridinePhenacyl bromidesCondensation and intramolecular cyclization nih.gov

Functional Group Interconversions of the Ester and Amino Moieties

Both the primary amino group and the ethyl ester are amenable to a wide range of standard functional group transformations.

Reactions of the Amino Group :

N-Acylation : The 4-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. mdpi.com Studies on aminopyridines suggest that acylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au This reaction is often used to introduce diverse substituents or as a protecting group strategy in multi-step syntheses.

N-Alkylation : The amino group can undergo alkylation with alkyl halides or under reductive amination conditions. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. ias.ac.ingoogle.com Methods using N-aminopyridinium salts as synthons have been developed to achieve selective mono-alkylation. chemrxiv.org

Reactions of the Ester Group :

Hydrolysis : The ethyl ester can be saponified under basic conditions (e.g., NaOH or KOH in aqueous alcohol) to yield the corresponding carboxylic acid, 2-(4-aminopyrimidin-2-yl)acetic acid. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.

Amidation : Direct reaction of the ester with ammonia (B1221849) or primary/secondary amines (aminolysis), typically at elevated temperatures, can produce the corresponding primary, secondary, or tertiary amides. This conversion allows for the introduction of further diversity into the side chain.

Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

The 4-amino group of this compound can participate as the amine component in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and general method for forming an N-aryl bond, coupling the aminopyrimidine with a variety of aryl or heteroaryl halides (or pseudohalides like triflates). acs.org

The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency and scope. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or various biarylphosphine ligands developed by the Buchwald group are commonly employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle. thieme-connect.commdpi.comlibretexts.org

The table below provides examples of conditions used for the Buchwald-Hartwig amination of related aminopyrimidine substrates.

Aryl HalideCatalyst/LigandBaseSolventYieldReference
Aryl BromidesPdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneModerate to Good mdpi.com
6-Aryl-2,4-dichloropyrimidinePd(OAc)₂ / PPh₃K₃PO₄TolueneExcellent thieme-connect.com
Aryl Bromides (electron-deficient)Pd₂ (dba)₃ / L7*Cs₂CO₃DioxaneGood acs.org
4,6-dichloro-5-nitropyrimidinePd₂(dba)₃ / R-BINAPK₂CO₃TolueneHigh ccspublishing.org.cn

Mechanistic Investigations of Novel Reactions

The mechanisms of the key transformations involving aminopyrimidine derivatives have been the subject of detailed investigation.

Buchwald-Hartwig Amination Mechanism : The catalytic cycle is generally accepted to proceed through three main stages:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-determining. wikipedia.orgnih.gov

Amine Coordination and Deprotonation : The aminopyrimidine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the N-arylaminopyrimidine product. libretexts.org

Cyclization Mechanisms : The formation of fused ring systems like pyrimido[4,5-d]pyrimidines often proceeds through a series of well-defined steps. For multicomponent reactions, the mechanism typically begins with a condensation reaction, such as a Knoevenagel condensation between an aldehyde and an active methylene compound. nih.gov This is followed by a Michael addition of the aminopyrimidine to the resulting electron-deficient alkene. The final step is an intramolecular cyclization, where the amino group attacks a carbonyl or nitrile function, followed by dehydration or another elimination reaction to yield the final aromatic, fused heterocyclic product. rsc.org Theoretical and experimental studies have helped elucidate these pathways, identifying key intermediates and transition states. nih.govumich.edu

Future Directions and Emerging Research Perspectives

Development of Novel and Efficient Synthetic Methodologies

The future of Ethyl 2-(4-aminopyrimidin-2-yl)acetate and its derivatives is intrinsically linked to the development of more efficient and sustainable synthetic routes. While classical methods provide a foundation, emerging research is likely to focus on novel catalytic systems, flow chemistry, and green chemistry principles to streamline its production.

Future synthetic strategies are expected to move beyond traditional batch reactions towards continuous flow processes. Flow chemistry offers significant advantages, including enhanced reaction control, improved safety, and the potential for seamless integration of reaction and purification steps. This can lead to higher yields and purity while minimizing solvent usage and waste generation.

Furthermore, the exploration of novel catalysts, such as metal-organic frameworks (MOFs) and enzyme-based catalysts, could provide more selective and efficient pathways to the core structure and its analogs. These advanced catalytic systems can potentially reduce the number of synthetic steps, improve atom economy, and allow for the synthesis of previously inaccessible derivatives. The development of one-pot multicomponent reactions will also be a key area of focus, aiming to construct complex molecular architectures from simple precursors in a single, efficient operation. mdpi.com

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring

To optimize the novel synthetic methodologies discussed above, the integration of advanced spectroscopic techniques for real-time, in-situ reaction monitoring will be crucial. Process Analytical Technology (PAT) tools, such as in-line Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, as well as Fourier-transform infrared spectroscopy (FTIR), can provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination.

This real-time data allows for precise control over reaction parameters, leading to improved consistency, yield, and purity of this compound. For instance, monitoring the disappearance of starting materials and the appearance of the product in real-time enables the exact determination of reaction completion, preventing over- or under-reaction and the formation of impurities. These techniques are also invaluable for understanding reaction mechanisms, which can, in turn, inform the design of even more efficient synthetic routes.

Application of Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of derivatives of this compound. nih.gov These computational tools can be employed to predict the biological activity, physicochemical properties, and potential off-target effects of novel analogs before they are synthesized.

By training algorithms on existing data for pyrimidine (B1678525) derivatives, ML models can identify key structural features that are crucial for a desired biological activity. This allows for the in silico design of new molecules with enhanced potency and selectivity. nih.gov Furthermore, AI can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. This predictive power can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.

Exploration of Additional Biological Targets and Pathways

While initial research may point towards specific biological activities, the versatile structure of this compound suggests that it and its derivatives may interact with a broader range of biological targets. Future research will undoubtedly focus on screening this compound and its analogs against diverse panels of enzymes, receptors, and ion channels to uncover new therapeutic opportunities.

Given the established role of pyrimidine derivatives in oncology and infectious diseases, future explorations will likely delve deeper into their potential as inhibitors of various kinases, proteases, and metabolic enzymes implicated in these conditions. gsconlinepress.com High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying novel targets and elucidating the underlying biological pathways through which these compounds exert their effects.

Design of Targeted Derivatives with Enhanced Specificity

Building upon the identification of new biological targets, a significant future direction will be the rational design of targeted derivatives of this compound with enhanced specificity. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be key to modifying the core scaffold to optimize interactions with the target protein while minimizing off-target binding.

This may involve the introduction of specific functional groups to exploit unique features of the target's binding pocket or the use of linker chemistries to conjugate the pyrimidine core to targeting moieties that can direct the molecule to specific cells or tissues. The goal is to develop highly selective compounds that maximize therapeutic efficacy while reducing the potential for side effects.

Multi-omics Approaches to Elucidate Biological Response

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research will increasingly employ multi-omics approaches. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to compound treatment.

For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the impact on cellular metabolism. nih.gov Integrating these datasets can help to identify the primary molecular targets, elucidate the mechanism of action, and uncover potential biomarkers of response or resistance. This systems-level understanding is crucial for the effective clinical development of new therapeutic agents.

Collaborative Research Endeavors in Compound Discovery and Development

The journey of a promising compound like this compound from the laboratory to the clinic is a complex and resource-intensive process that necessitates collaboration. Future progress will be significantly enhanced by synergistic partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs).

Academic labs can contribute their expertise in fundamental biology and novel synthetic chemistry, while pharmaceutical companies bring their experience in drug development, regulatory affairs, and clinical trial execution. CROs can provide specialized services such as high-throughput screening, toxicology studies, and GMP (Good Manufacturing Practice) synthesis. These collaborative endeavors will be essential to accelerate the discovery and development of new medicines based on this versatile chemical scaffold.

Q & A

What are the common synthetic routes for Ethyl 2-(4-aminopyrimidin-2-yl)acetate, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate reacts with 4-aminopyrimidine-2-thiol derivatives in the presence of a base like potassium carbonate (K₂CO₃) in acetone under reflux (12–24 hours) . Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity.
  • Temperature control : Reflux conditions (≈80°C) balance reactivity and side-product formation.
  • Stoichiometry : A 1:1 molar ratio of thiol to ethyl chloroacetate minimizes ester hydrolysis.
  • Workup : Filtration and aqueous washes remove excess base and salts .

How can spectroscopic and crystallographic methods be integrated to confirm the compound’s structure?

Basic Research Question
A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ≈170 ppm, pyrimidine protons at 6–8 ppm). DEPT-135 confirms CH₂ and CH₃ groups in the acetate chain .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL/SHELXT) resolves bond lengths and angles, validating the pyrimidine ring geometry and ester conformation. For example, C=O bond lengths typically range from 1.20–1.23 Å .
  • GC-MS : Confirms molecular ion peaks (e.g., m/z ≈ 207 for the parent ion) and detects impurities .

What advanced strategies are used to resolve contradictions between computational and experimental data for this compound?

Advanced Research Question
Discrepancies often arise in electronic property predictions (e.g., HOMO-LUMO gaps) or reaction mechanisms. Mitigation strategies include:

  • DFT refinement : Adjust basis sets (e.g., B3LYP/6-311++G**) to better model lone pairs on the pyrimidine nitrogen and ester oxygen .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate acetone/water environments.
  • Experimental validation : Compare computed IR spectra (e.g., C=O stretching at ≈1720 cm⁻¹) with experimental FT-IR data .

How is SHELXL employed for high-precision refinement of the compound’s crystal structure?

Advanced Research Question
SHELXL refines structures using:

  • Dual-space algorithms : Direct methods (SHELXT) resolve phase problems for initial models .
  • Anisotropic displacement parameters : Model thermal motion of heavy atoms (e.g., sulfur in thioether derivatives).
  • Hydrogen bonding networks : Restraints on N–H···O interactions (e.g., 4-aminopyrimidine NH₂ to ester carbonyl) improve R-factor convergence (<0.05) .
  • Twinned data handling : For challenging crystals, HKLF5 merges overlapping reflections .

What methodologies are used to analyze the compound’s stability under varying pH and temperature conditions?

Advanced Research Question
Stability studies involve:

  • HPLC-UV kinetics : Monitor degradation products (e.g., hydrolyzed acetic acid derivatives) at λ ≈ 254 nm.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td ≈ 200–250°C for similar esters) .
  • pH-dependent solubility : Use shake-flask methods with buffered solutions (pH 1–13) to measure logP (≈1.5–2.0 for ethyl acetate derivatives) .

How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Advanced Research Question
SAR workflows include:

  • Derivatization : Modify the pyrimidine’s 4-amino group (e.g., acetylation) or ester chain (e.g., methyl vs. ethyl) to assess pharmacological effects .
  • Docking simulations : Target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina with PyMOL visualization.
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays .

What are the best practices for resolving ambiguous electron density in X-ray structures of this compound?

Advanced Research Question
Ambiguities arise from disorder or solvent inclusion. Solutions include:

  • Occupancy refinement : Assign partial occupancy to overlapping atoms (e.g., ethyl group rotamers).
  • SQUEEZE (PLATON) : Model disordered solvent molecules in voids .
  • High-resolution data : Collect data at synchrotron sources (λ ≈ 0.7–1.0 Å) to improve resolution (<0.8 Å) .

How does the electronic nature of the pyrimidine ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The 4-amino group activates the pyrimidine ring toward electrophilic substitution:

  • DFT calculations : Show electron density at C-5 increases, favoring Suzuki-Miyaura coupling with aryl boronic acids.
  • Catalyst optimization : Use Pd(PPh₃)₄ (1–5 mol%) in THF/water (3:1) at 80°C .
  • Monitoring : TLC (silica, ethyl acetate/hexane) tracks reaction progress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.